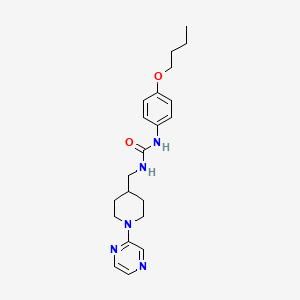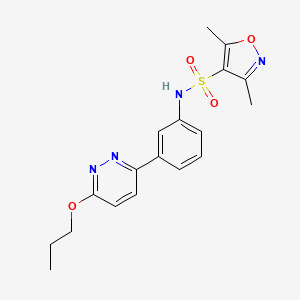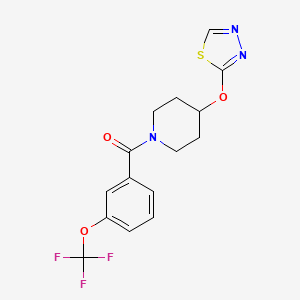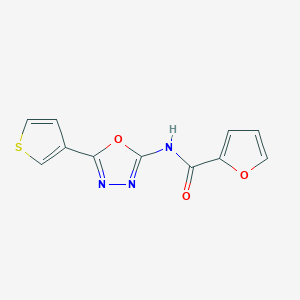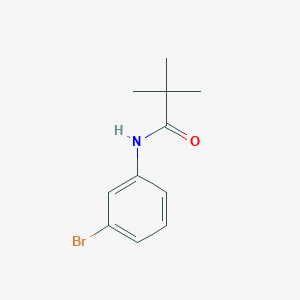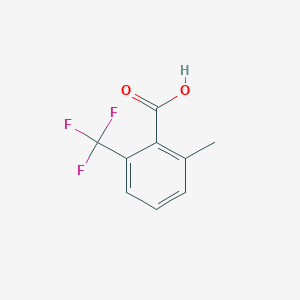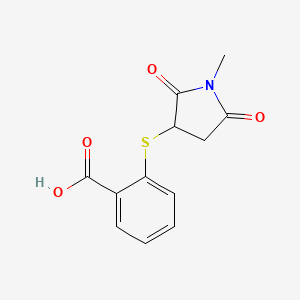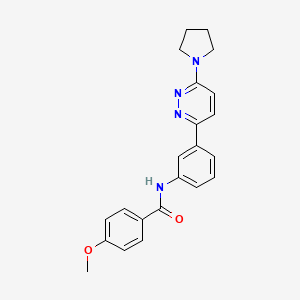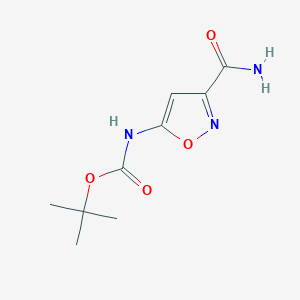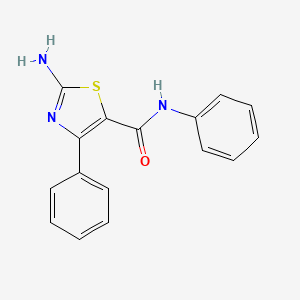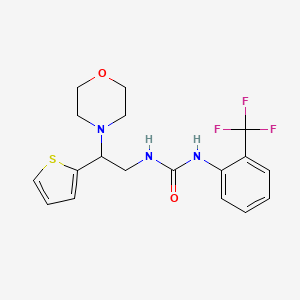
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as R547, is a small molecule inhibitor that targets the Polo-like kinase 1 (PLK1) enzyme. PLK1 plays a crucial role in cell division and is overexpressed in many types of cancer cells. R547 has shown potential as an anti-cancer agent in preclinical studies, making it an attractive target for further research.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Compounds with structures similar to "1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea" have been synthesized and evaluated for their bioactive properties. For instance, certain urea derivatives have shown potent inhibitory activity against acetylcholinesterase, suggesting potential applications in treating diseases related to acetylcholine deficiency, such as Alzheimer's disease (Vidaluc et al., 1995). Additionally, compounds with urea linkages have been developed as antimicrobial agents, highlighting their potential in addressing bacterial and fungal infections (Desai et al., 2007).
Organic Synthesis and Chemical Properties
Research into the chemical properties and synthesis of urea derivatives, including those with morpholine groups, has led to insights into their reactivity and potential applications in organic synthesis. For example, studies on the synthesis of novel aliphatic thiourea derivatives containing s-triazine moiety have revealed their utility in creating compounds with potential antibacterial and antifungal properties (Desai et al., 2007). Such compounds can serve as building blocks for further chemical modifications, enabling the design of new drugs and materials.
Materials Science and Applications
Compounds structurally related to "1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea" have been explored for applications beyond medicinal chemistry, including their use in materials science. For instance, research on silatranes possessing urea functionality has provided insights into their structural aspects and potential uses in developing novel materials with specific properties (Puri et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)13-4-1-2-5-14(13)23-17(25)22-12-15(16-6-3-11-27-16)24-7-9-26-10-8-24/h1-6,11,15H,7-10,12H2,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAJIXHRTSEUHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

